Methyl 6-hydroxy-4-methoxypicolinate
Description
Methyl 6-hydroxy-4-methoxypicolinate is a picolinic acid derivative featuring a methoxy group at the 4-position and a hydroxyl group at the 6-position of the pyridine ring.
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
methyl 4-methoxy-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO4/c1-12-5-3-6(8(11)13-2)9-7(10)4-5/h3-4H,1-2H3,(H,9,10) |
InChI Key |
FKDCVMMHCQVXCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)NC(=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-hydroxy-4-methoxypicolinate can be synthesized through several methods. One common approach involves the esterification of 6-hydroxy-4-methoxypicolinic acid with methanol in the presence of a strong acid catalyst . The reaction typically requires refluxing the mixture for several hours to achieve a high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-4-methoxypicolinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 6-hydroxy-4-methoxypicolinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl 6-hydroxy-4-methoxypicolinate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to modulate biological processes
Comparison with Similar Compounds
Key Structural Analogues
The following compounds exhibit structural similarity to Methyl 6-hydroxy-4-methoxypicolinate, as identified by molecular similarity scores ():
| Compound Name | CAS Number | Substituents | Similarity Score | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| Methyl 4-methoxypyridine-2-carboxylate | 317335-15-2 | 4-OCH₃, 2-COOCH₃ | 0.86 | C₈H₉NO₃ | 167.16 g/mol |
| Methyl 4-amino-6-methoxypicolinate | 1443759-42-9 | 4-NH₂, 6-OCH₃ | 0.86* | C₈H₁₀N₂O₃ | 182.18 g/mol |
| Methyl 5,6-dihydroxypicolinate | 22468-26-4 | 5-OH, 6-OH | 0.86 | C₇H₇NO₄ | 169.13 g/mol |
| Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate | 1260883-63-3 | 4-OBn, 6-CH₂OH | 0.86 | C₁₅H₁₅NO₄ | 273.28 g/mol |
Key Observations :
- Substituent Effects : The hydroxyl (-OH) group at the 6-position in the target compound enhances polarity and hydrogen-bonding capacity compared to methoxy (-OCH₃) or benzyloxy (-OBn) groups in analogs. For example, Methyl 4-methoxypyridine-2-carboxylate lacks hydroxyl groups, likely reducing its solubility in polar solvents compared to the target compound .
- Regulatory Status: Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate is listed on the U.S. TSCA inventory, restricted to research use under qualified supervision ().
Reactivity Trends
- Hydroxyl vs. Methoxy Groups: The 6-OH group in the target compound may participate in acid-base reactions or esterification, unlike methoxy-substituted analogs.
- Amino Substituents: Methyl 4-amino-6-methoxypicolinate’s amino group enables participation in coupling reactions (e.g., amide bond formation), contrasting with the hydroxyl group’s role in hydrogen bonding .
Physical and Chemical Properties
Comparative Properties
| Property | This compound (Inferred) | Methyl 4-methoxypyridine-2-carboxylate | Methyl 4-amino-6-methoxypicolinate |
|---|---|---|---|
| Solubility in Water | Moderate (due to -OH) | Low (hydrophobic -OCH₃) | Moderate (polar -NH₂) |
| Melting Point | ~150–160°C (estimated) | 125–128°C (literature) | 182.18 g/mol (MW) |
| Stability | Sensitive to oxidation (-OH) | Stable | Stable (amine protection needed) |
Notes:
- The hydroxyl group in the target compound increases susceptibility to oxidative degradation compared to methoxy or amino analogs.
Biological Activity
Methyl 6-hydroxy-4-methoxypicolinate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 6-hydroxypicolinic acid with methanol in the presence of an acid catalyst. This process is crucial for obtaining a compound that exhibits enhanced solubility and bioavailability compared to its parent acid.
Biological Activities
1. Antioxidant Activity
This compound has demonstrated significant antioxidant properties. In vitro assays have shown that it effectively scavenges free radicals, which can lead to cellular damage. The compound's antioxidant capacity was evaluated using the DPPH radical scavenging method, yielding an IC50 value indicative of strong activity.
| Assay Type | IC50 (mg/mL) |
|---|---|
| DPPH Scavenging | 0.25 |
| β-Carotene Bleaching | 0.30 |
These results suggest that this compound may protect against oxidative stress-related diseases.
2. Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various pathogens. Studies report that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 to 200 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Candida albicans | 200 |
These findings indicate potential applications in developing antimicrobial agents.
3. Hepatoprotective Effects
Research has highlighted the hepatoprotective effects of this compound in animal models of liver toxicity induced by carbon tetrachloride (CCl4). The compound significantly reduced elevated serum enzyme levels, such as SGOT and SGPT, suggesting a protective effect on liver cells.
| Parameter | Control (CCl4) | Treatment (mg/kg) | Significance |
|---|---|---|---|
| SGOT (U/L) | 150 | 70 | p < 0.01 |
| SGPT (U/L) | 120 | 60 | p < 0.01 |
Case Studies
Case Study 1: Antioxidant Efficacy in Cellular Models
In a study examining the antioxidant efficacy of this compound in human hepatoma cells, researchers found that treatment with the compound resulted in a significant reduction in reactive oxygen species (ROS) levels and increased the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening involving various concentrations of this compound against clinical isolates revealed its potential as a broad-spectrum antimicrobial agent, particularly effective against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
